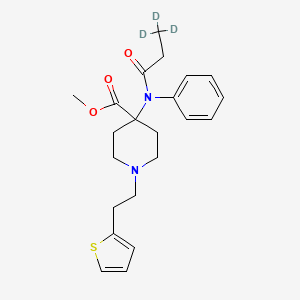
Thiofentanil-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiofentanil-d3 is a deuterated analog of thiofentanil, an opioid analgesic that is structurally related to fentanyl. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of thiofentanil and its analogs. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiofentanil-d3 is synthesized using a similar route to that of thiofentanil. The synthesis involves the substitution of 2-(2-bromoethyl)thiophene for phenethyl bromide in the fentanyl synthesis pathway . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in the industrial production to maintain the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Thiofentanil-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Thiofentanil-d3 is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of thiofentanil and its analogs.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.
Analytical Chemistry: Serving as an internal standard in quantitative analysis of thiofentanil in biological samples.
Toxicology: Assessing the toxicity and safety profile of thiofentanil and related compounds.
Mécanisme D'action
Thiofentanil-d3 exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release and results in analgesia, sedation, and euphoria. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in the modulation of pain and other physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but without the thiophene ring.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
3-Methylthiofentanyl: Another fentanyl analog with a methyl group on the thiophene ring.
Uniqueness
Thiofentanil-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification in biological systems, providing valuable insights into the behavior of thiofentanil and its analogs .
Propriétés
Formule moléculaire |
C22H28N2O3S |
|---|---|
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
methyl 1-(2-thiophen-2-ylethyl)-4-[N-(3,3,3-trideuteriopropanoyl)anilino]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-3-20(25)24(18-8-5-4-6-9-18)22(21(26)27-2)12-15-23(16-13-22)14-11-19-10-7-17-28-19/h4-10,17H,3,11-16H2,1-2H3/i1D3 |
Clé InChI |
JBZRLYJWUZOCQL-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



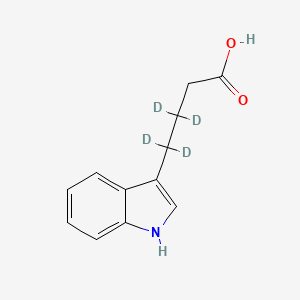

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
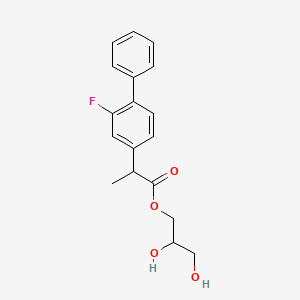
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
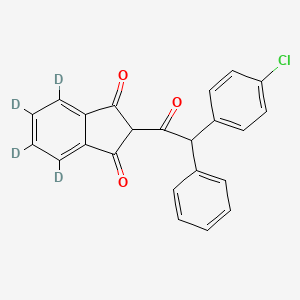


![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
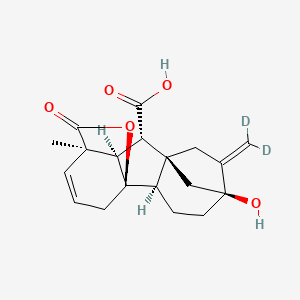

![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
